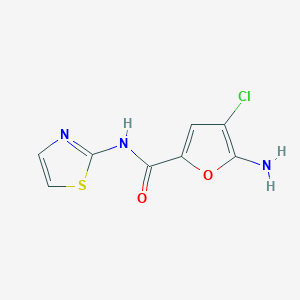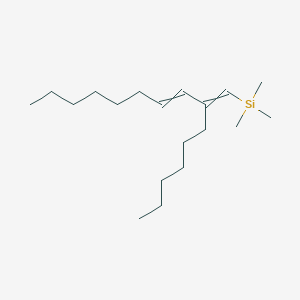
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C₁₉H₃₆Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable dienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a dienyl compound reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by forming stable complexes or by altering their conformation. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Dithian-2-yl)trimethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilane: A simpler organosilicon compound used in various synthetic applications.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: A related compound with an iodine substituent.
Uniqueness
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific structure, which combines a dienyl group with a trimethylsilyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and material science.
Propiedades
Número CAS |
565435-42-9 |
|---|---|
Fórmula molecular |
C19H38Si |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
2-hexyldeca-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C19H38Si/c1-6-8-10-12-13-15-17-19(18-20(3,4)5)16-14-11-9-7-2/h15,17-18H,6-14,16H2,1-5H3 |
Clave InChI |
DVWNBAGGYYXYBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(=C[Si](C)(C)C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
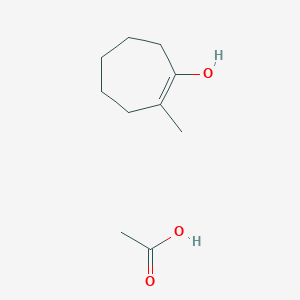
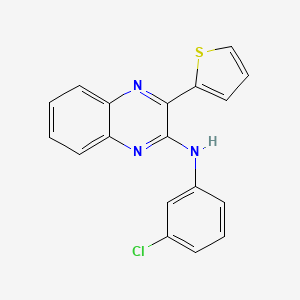
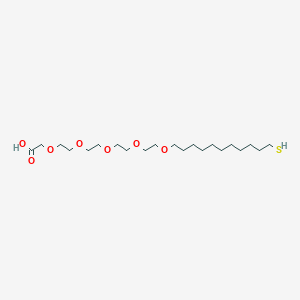


![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)

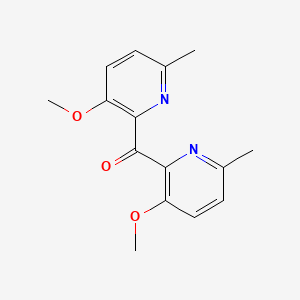
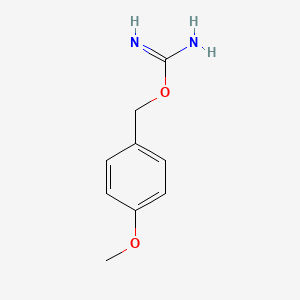
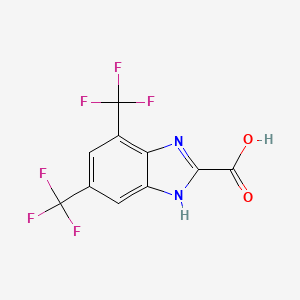
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
